4-Chloro-6-methyl-2-(thiophen-3-yl)pyrimidine 4-Chloro-6-methyl-2-(thiophen-3-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 1153298-12-4
VCID: VC2804179
InChI: InChI=1S/C9H7ClN2S/c1-6-4-8(10)12-9(11-6)7-2-3-13-5-7/h2-5H,1H3
SMILES: CC1=CC(=NC(=N1)C2=CSC=C2)Cl
Molecular Formula: C9H7ClN2S
Molecular Weight: 210.68 g/mol

4-Chloro-6-methyl-2-(thiophen-3-yl)pyrimidine

CAS No.: 1153298-12-4

Cat. No.: VC2804179

Molecular Formula: C9H7ClN2S

Molecular Weight: 210.68 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-6-methyl-2-(thiophen-3-yl)pyrimidine - 1153298-12-4

Specification

CAS No. 1153298-12-4
Molecular Formula C9H7ClN2S
Molecular Weight 210.68 g/mol
IUPAC Name 4-chloro-6-methyl-2-thiophen-3-ylpyrimidine
Standard InChI InChI=1S/C9H7ClN2S/c1-6-4-8(10)12-9(11-6)7-2-3-13-5-7/h2-5H,1H3
Standard InChI Key XGVCIWGLKOUHKW-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)C2=CSC=C2)Cl
Canonical SMILES CC1=CC(=NC(=N1)C2=CSC=C2)Cl

Introduction

Chemical Structure and Properties

4-Chloro-6-methyl-2-(thiophen-3-yl)pyrimidine belongs to the class of substituted pyrimidines with a thiophene moiety. Its structure consists of a pyrimidine ring substituted with a chlorine atom at position 4, a methyl group at position 6, and a thiophen-3-yl group at position 2.

The key physicochemical properties of this compound are summarized in the following table:

PropertyValue
Molecular FormulaC9H7ClN2S
Molecular Weight210.68 g/mol
CAS Number1353856-02-6
IUPAC Name4-chloro-6-methyl-2-(thiophen-3-yl)pyrimidine
Physical StateSolid (typically crystalline)
SolubilitySoluble in organic solvents such as methanol

The compound's structure features electron-rich (thiophene) and electron-deficient (pyrimidine) heterocyclic rings, creating a unique electronic distribution that influences its reactivity and biological interactions. The chlorine atom at position 4 serves as a potential site for nucleophilic substitution reactions, making this compound valuable as a synthetic intermediate .

Synthetic Methodologies

The synthesis of 4-Chloro-6-methyl-2-(thiophen-3-yl)pyrimidine typically employs well-established cross-coupling reactions, particularly the Suzuki coupling. Several synthetic routes have been documented in the literature.

Suzuki Cross-Coupling Approach

A common synthetic pathway involves the Suzuki coupling between 4,6-dichloro-2-methylpyrimidine and thiophen-3-ylboronic acid:

  • Starting with 4,6-dichloro-2-methylpyrimidine as a key precursor

  • Coupling with thiophen-3-ylboronic acid using a palladium catalyst

  • Selective substitution at position 2, retaining the chlorine at position 4

This method typically employs palladium catalysts such as Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands, and bases like Na2CO3 or Cs2CO3 in solvents such as dioxane or THF .

Alternative Synthetic Route

An alternative approach involves:

  • Zincation of pyrimidine using (TMP)2Zn·MgCl2·LiCl

  • Pd-catalyzed cross-coupling with 3-iodothiophene

  • Nucleophilic substitution to introduce the chlorine at position 4

In one documented synthesis of a similar compound, researchers reported: "4,6-Dichloro-5-(thiophen-3-yl)pyrimidine (9) was prepared... Desired product 9 (890 mg, 58%) was obtained as a colorless solid."

Biological Activities

Anti-inflammatory Properties

Pyrimidine derivatives containing thiophene moieties, including compounds structurally similar to 4-Chloro-6-methyl-2-(thiophen-3-yl)pyrimidine, have demonstrated notable anti-inflammatory activities. This effect is primarily attributed to their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2).

Research findings on related compounds have shown significant COX inhibition, with IC50 values comparable to established anti-inflammatory agents. The presence of electron-donating groups has been associated with enhanced COX inhibition, while electron-withdrawing groups tend to reduce activity .

Anticancer Activity

Pyrimidine derivatives including thienyl-substituted compounds have been investigated for their anticancer properties. Several studies have highlighted the potential of these compounds to inhibit cancer cell proliferation through various mechanisms, including:

  • Induction of apoptosis

  • Inhibition of cell cycle progression

  • Modulation of signaling pathways related to cell survival and proliferation

One study investigating pyrimidine-based compounds noted: "Both electron-donating (methyl (41) and methoxy (43)) and withdrawing (chloro (38) and CF3 (45)) substituents at the para position reduced the activity." This finding provides valuable insights into structure-activity relationships that may apply to 4-Chloro-6-methyl-2-(thiophen-3-yl)pyrimidine.

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies on pyrimidine derivatives have revealed important correlations between structural modifications and biological activities. The following table summarizes key SAR findings from research on related compounds:

Structural ModificationEffect on Biological Activity
Electron-donating groups at R1 positionEnhanced COX-2 inhibitory potency (IC50 1-5 nM)
Small electron-withdrawing groups (Cl, F) at R1Maintained high COX-2 inhibitory potency (IC50 3-4 nM)
Methylation of nitrogen atomsSignificant reduction in inhibitory potency
Replacement of thiophene with phenylAltered selectivity profile

These findings suggest that the specific arrangement of substituents in 4-Chloro-6-methyl-2-(thiophen-3-yl)pyrimidine contributes significantly to its biological activity profile .

Pharmaceutical Applications and Research

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator